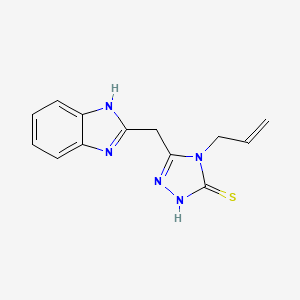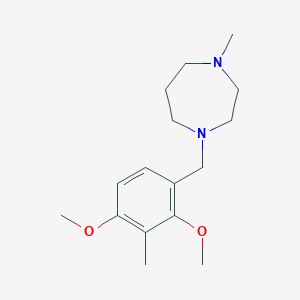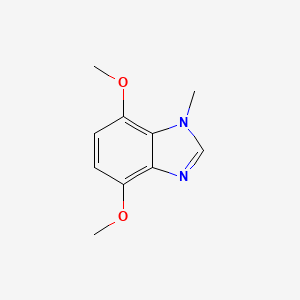![molecular formula C15H9F4N5O B5647733 2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5647733.png)
2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that incorporate triazole rings. Triazole derivatives are of significant interest due to their wide range of pharmaceutical and biological activities. These compounds have been explored for their antibacterial, antifungal, antitubercular, antiviral, antitumor, and anti-inflammatory properties, among others. Their synthesis often involves the condensation of various substrates to form the triazole ring, a process that can lead to compounds with significant biological activity (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).
Synthesis Analysis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes, a process known as the [3+2] cycloaddition reaction. This method provides a straightforward and versatile approach to accessing a wide variety of triazole compounds. For instance, N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate was synthesized and characterized, showcasing the potential for creating complex triazole-based structures with significant biological activities (Orek, Koparir, Koparır, 2012).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These techniques allow for the detailed characterization of the compound's molecular framework, providing insights into its conformation and electronic structure. For example, the crystal structure of certain triazole compounds was determined, highlighting the importance of intermolecular interactions in stabilizing the molecular arrangement (Boechat et al., 2011).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, reflecting their versatile chemical properties. These compounds can undergo nucleophilic substitution reactions, cycloaddition reactions, and can act as ligands in coordination chemistry, demonstrating their reactivity and potential for functionalization. The synthesis of [18F]-labeled EF3, a triazole derivative, exemplifies the application of these compounds in radiolabeling for PET imaging, underscoring their utility in medicinal chemistry (Josse et al., 2001).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and function. These properties can influence the compound's bioavailability, stability, and interaction with biological targets. Studies on the crystal structures and physical properties of triazole compounds provide valuable information for optimizing their pharmaceutical applications (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their acidity, basicity, and reactivity towards various reagents, play a significant role in their biological activity. These properties can be tailored by substituting different functional groups on the triazole ring, allowing for the design of compounds with specific activities and selectivities. The design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as an acetohydroxyacid synthase inhibitor highlight the importance of chemical properties in developing herbicidal activity (Chen et al., 2009).
properties
IUPAC Name |
2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1,2,4-triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N5O/c16-7-3-11(19)14(21-6-7)15-22-13(5-12(20)25)23-24(15)8-1-2-9(17)10(18)4-8/h1-4,6H,5H2,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYDLUAZACSBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NC(=N2)CC(=O)N)C3=C(C=C(C=N3)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5647650.png)


![1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine](/img/structure/B5647674.png)
![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[2-(methylthio)benzoyl]octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5647681.png)
![2-allyl-9-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647688.png)
![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5647692.png)
![2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide](/img/structure/B5647694.png)

![9-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647704.png)

![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5647712.png)

![4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5647731.png)